N-(4-acetylphenyl)-2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine acetamide family, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- Pyrazolo[1,5-a]pyrimidine core: Modified with a 5-tert-butyl, 2-methyl, and 3-phenyl substituent.
- Sulfanyl linkage: Connects the core to an acetamide group.
- Acetamide moiety: Substituted with a 4-acetylphenyl group, introducing electron-withdrawing properties.
The 4-acetylphenyl group may modulate electronic effects, impacting binding interactions in biological systems .
Properties
Molecular Formula |
C27H28N4O2S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
InChI |
InChI=1S/C27H28N4O2S/c1-17-25(20-9-7-6-8-10-20)26-29-22(27(3,4)5)15-24(31(26)30-17)34-16-23(33)28-21-13-11-19(12-14-21)18(2)32/h6-15H,16H2,1-5H3,(H,28,33) |
InChI Key |
OZHKGWVJICTAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The compound shares a pyrazolo[1,5-a]pyrimidine backbone with analogs but differs in substituents, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Substituent Comparison
Key Observations:
Core Modifications :
- The target compound’s 5-tert-butyl group increases steric hindrance compared to dimethyl (F-DPA, DPA-714) or 5-methyl () substituents. This may reduce enzymatic degradation .
- The 3-phenyl group is conserved in the target compound and , suggesting a role in π-π stacking interactions.
The 4-acetylphenyl group (target) provides a ketone moiety absent in halogenated (F-DPA, ) or nitro-substituted () analogs.
The acetyl group in the target compound may offer similar polarity but with reduced metabolic liability compared to nitro groups () .
Hypothetical Pharmacokinetic and Pharmacodynamic Properties
While direct experimental data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Inferred Properties
- F-DPA/DPA-714 : These analogs are radiolabeled for translocator protein (TSPO) imaging, suggesting the pyrazolo[1,5-a]pyrimidine scaffold has affinity for neurological targets. The target compound’s tert-butyl group may enhance blood-brain barrier penetration .
- Compound : The chloro-methylphenyl group could confer resistance to oxidative metabolism, similar to halogenated aromatics in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
